physicochemical characteristics of 3-(4-methoxyphenyl)pyridine
physicochemical characteristics of 3-(4-methoxyphenyl)pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-methoxyphenyl)pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core (CAS No. 5958-02-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on the compound's chemical identity, physical properties, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the determination of critical parameters such as melting point and pKa, grounding theoretical knowledge in practical application. The guide is structured to deliver not just data, but also expert insights into the causal relationships between molecular structure and observable properties, ensuring a thorough understanding for its application in research and development.
Chemical Identity and Structural Framework
3-(4-methoxyphenyl)pyridine is a biaryl compound consisting of a pyridine ring substituted at the 3-position with a 4-methoxyphenyl group. This structure imparts a unique combination of properties, with the pyridine nitrogen atom serving as a basic center and the methoxyphenyl moiety influencing its lipophilicity and electronic characteristics.
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IUPAC Name: 3-(4-methoxyphenyl)pyridine
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Synonyms: Pyridine, 3-(4-methoxyphenyl)-
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CAS Number: 5958-02-1[1]
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Molecular Formula: C₁₂H₁₁NO
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Molecular Weight: 185.22 g/mol [1]
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Chemical Structure:
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. These parameters are critical for applications ranging from reaction optimization to formulation development in the pharmaceutical industry. The key properties of 3-(4-methoxyphenyl)pyridine are summarized below.
| Property | Value / Observation | Source(s) |
| Physical State | White to colorless solid | [2][3][4][5] |
| Melting Point | 58-63 °C | [3][4][6][7] |
| Boiling Point | Data not available; may decompose at elevated temperatures. | |
| pKa (Estimated) | 4.8 - 5.2 | |
| Water Solubility | Low solubility predicted. | |
| LogP (XLogP3) | 2.4 | [1] |
Expert Insights into pKa and Solubility:
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Aqueous Solubility: Experimental data for water solubility is also unavailable. The molecule's structure, combining a hydrophilic pyridine ring (pyridine itself is water-miscible[10]) with a significantly larger, hydrophobic methoxyphenyl group, suggests low overall aqueous solubility. Anisole (methoxybenzene) is sparingly soluble in water[2][13][14][15], and the predicted solubility of the related 3-phenylpyridine is low (3.55 g/L).[11] Consequently, 3-(4-methoxyphenyl)pyridine is expected to be poorly soluble in water, a critical consideration for drug development and formulation.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. The following data are compiled from published literature.
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¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key chemical shifts (δ) reported in CDCl₃ are:
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¹³C NMR (Carbon-13 NMR): This technique identifies the carbon framework of the molecule. Reported chemical shifts (δ) in CDCl₃ include:
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: PubChem reports the availability of FTIR spectra, which would show characteristic peaks for C-H, C=C, C=N, and C-O bonds.[1]
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe self-validating methodologies for determining key physicochemical parameters.
Melting Point Determination via Capillary Method
This protocol describes the standard capillary method for determining the melting point range of a solid compound, a key indicator of purity.
Causality: A pure crystalline solid typically exhibits a sharp melting point range (0.5-2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression and a broadening of the melting point range.
Protocol Steps:
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Sample Preparation: Ensure the 3-(4-methoxyphenyl)pyridine sample is completely dry and finely powdered.[9][16] Crushing the sample in a mortar ensures uniform heat transfer.[17]
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Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom.[10][16] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[16]
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Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]
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Rapid Heating (Scouting): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/min) to determine a rough range.[10][17] Allow the apparatus to cool before the next step.
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Accurate Determination: Use a fresh sample. Set the starting temperature to ~20 °C below the expected melting point.[10] Heat rapidly to this temperature, then reduce the ramp rate to 1-2 °C per minute to ensure thermal equilibrium.[10]
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Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[10][15] The melting point is reported as the range T1 - T2.
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System Validation: Periodically calibrate the apparatus using a certified reference standard with a known, sharp melting point.
pKa Determination via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and common method.[13]
Causality: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (basic) forms. By titrating a solution of the compound with a strong acid or base and monitoring the pH, an inflection point in the resulting titration curve reveals this equilibrium point.[8][18] For a basic compound like 3-(4-methoxyphenyl)pyridine, titration with a strong acid (e.g., HCl) is appropriate.
Protocol Steps:
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System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[8]
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent. Due to the low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.[14] The final concentration should be around 1 mM.[8][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]
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Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[8][18]
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Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin stirring. Add standardized 0.1 M HCl titrant in small, precise increments.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8] This point can be precisely located by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).
Structural Influences on Physicochemical Properties
The chemical structure of 3-(4-methoxyphenyl)pyridine directly dictates its observed properties. Understanding these relationships is key to predicting the behavior of related molecules and for rational drug design.
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Pyridine Ring: The nitrogen atom is the primary site of basicity (influencing pKa ) and provides a hydrogen bond acceptor site, which contributes positively to aqueous solubility .
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Methoxy Group: As an electron-donating group, it slightly increases the electron density of the aromatic system and can act as a hydrogen bond acceptor.
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Bi-Aryl System: The two aromatic rings create a large, non-polar surface area. This is the dominant factor contributing to the molecule's high lipophilicity (LogP) and its predicted low aqueous solubility .
Conclusion
3-(4-methoxyphenyl)pyridine is a solid crystalline compound with a melting point in the range of 58-63 °C. Its structure confers a moderate basicity, with an estimated pKa of 4.8-5.2, and a significant lipophilicity (XLogP3 = 2.4), which in turn leads to poor predicted aqueous solubility. The spectroscopic data (NMR, MS) are well-characterized and provide reliable means for identification. The experimental protocols detailed herein offer robust methods for verifying these critical physicochemical parameters, providing the foundational knowledge necessary for the effective application of this compound in medicinal chemistry and materials science.
References
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Supporting Information for "Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives". (2007). Royal Society of Chemistry. Retrieved from [Link]
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Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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De Vrieze, M., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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